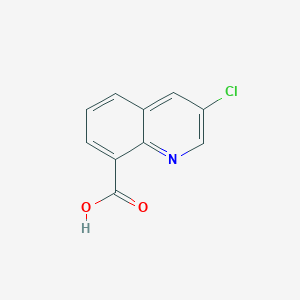

3-Chloroquinoline-8-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-chloroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCZIOIUHRRMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10154725 | |

| Record name | 3-Chloroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125300-42-7 | |

| Record name | 3-Chloroquinoline-8-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125300427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloroquinoline 8 Carboxylic Acid and Its Analogues

Classical Synthetic Routes to Quinoline-8-carboxylic Acid Derivatives

The foundation for synthesizing 3-chloroquinoline-8-carboxylic acid lies in the initial construction of the quinoline-8-carboxylic acid core. Two classical, name reactions have historically dominated this field: the Friedländer condensation and the Skraup synthesis.

Friedländer Condensation Approaches

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a straightforward reaction between a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone and a compound containing a reactive α-methylene group (a ketone or aldehyde). wikipedia.orgorganicreactions.orgresearchgate.net This condensation, which can be catalyzed by either acid or base, proceeds through an initial aldol (B89426) addition followed by a cyclodehydration to form the quinoline (B57606) ring system. wikipedia.orgorganic-chemistry.org

The general mechanism can proceed via two pathways. In the first, an aldol-type reaction between the 2-amino-substituted carbonyl compound and the second carbonyl reactant is the rate-determining step, forming an aldol adduct. This intermediate then undergoes dehydration to form an unsaturated carbonyl compound, which subsequently cyclizes via imine formation to yield the quinoline. wikipedia.org Alternatively, the reaction can begin with the formation of a Schiff base, followed by an intramolecular aldol condensation and subsequent elimination of water to afford the final quinoline product. wikipedia.org Various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids, have been employed to facilitate this reaction. wikipedia.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| o-Aminobenzaldehyde | Acetaldehyde | Sodium Hydroxide (B78521) | Quinoline | organicreactions.org |

| 2-Aminobenzaldehydes | Ketones | Acid or Base | Quinoline Derivatives | wikipedia.org |

Skraup Synthesis and Modifications

The Skraup synthesis, discovered by Czech chemist Zdenko Hans Skraup in 1880, is another fundamental method for quinoline synthesis. iipseries.orgwikipedia.org The archetypal reaction involves heating aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.orgnumberanalytics.com The reaction is notoriously vigorous, and the inclusion of a moderator, such as ferrous sulfate, is common practice to control the exothermic nature of the process. wikipedia.orgorgsyn.org

The mechanism of the Skraup reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. numberanalytics.com This is followed by a Michael-type conjugate addition of the aniline to the acrolein. The resulting β-anilinopropionaldehyde then undergoes cyclization and dehydration to form 1,2-dihydroquinoline, which is finally oxidized to quinoline by the oxidizing agent present in the reaction mixture. numberanalytics.com Arsenic acid can be used as an alternative and less violent oxidizing agent than nitrobenzene. wikipedia.org

A related method, the Doebner-von Miller reaction, is a modification of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds in place of glycerol, allowing for the synthesis of substituted quinolines. nih.gov For instance, 2-methyl-8-quinoline carboxylic acid has been synthesized via an improved Doebner-Miller reaction using anthranilic acid and crotonaldehyde (B89634) in a two-phase system. tandfonline.comtandfonline.com

Modern Approaches for the Introduction of Chlorine at Position 3

With the quinoline-8-carboxylic acid backbone established, the next critical step is the regioselective introduction of a chlorine atom at the 3-position. Modern synthetic chemistry offers several effective strategies to achieve this transformation.

Direct Halogenation Strategies

Direct halogenation of the quinoline ring can be a viable method for introducing a chlorine atom. However, the position of substitution is highly dependent on the reaction conditions and the directing effects of existing substituents. For the quinoline nucleus itself, electrophilic substitution in strongly acidic media tends to occur at the 5- and 8-positions of the benzene (B151609) ring, as the reaction proceeds through the quinolinium cation. pjsir.org

Recent advancements have demonstrated that remote C-H halogenation of 8-substituted quinolines can be achieved with high regioselectivity. For example, the use of N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) can lead to the selective chlorination at the C5 position of various N-(quinolin-8-yl)amides. rsc.org While direct chlorination at the C3 position is less common, specific directing groups or catalytic systems can influence the regioselectivity of the halogenation.

Vilsmeier-Haack Reaction in Quinoline Synthesis

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgjk-sci.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgjk-sci.com This reagent can then react with a suitable substrate to introduce a formyl group.

More relevant to the synthesis of 3-chloroquinolines, the Vilsmeier-Haack reaction can be used for the cyclization of N-arylacetamides to afford 2-chloro-3-formylquinolines directly. niscpr.res.in In this process, the Vilsmeier reagent acts as both a cyclizing and chlorinating agent. The reaction conditions can be optimized by varying the molar equivalents of POCl₃ and the temperature. niscpr.res.in It has been observed that electron-donating groups on the N-arylacetamide facilitate the cyclization and lead to higher yields. niscpr.res.in This method provides a direct entry to 3-formyl-2-chloroquinolines, which can be further manipulated.

| Substrate | Reagents | Conditions | Product | Reference |

| N-Arylacetamides | POCl₃, DMF | 0-5°C then 90°C | 2-Chloro-3-formylquinolines | niscpr.res.in |

| m-Methoxyacetanilide | POCl₃ (12 moles), DMF | 90°C | 2-Chloro-3-formyl-methoxyquinoline | niscpr.res.in |

Chlorination using Specific Reagents (e.g., Phosphorus Oxychloride)

Phosphorus oxychloride (POCl₃) is a versatile and widely used reagent in organic synthesis, particularly for the conversion of hydroxyl groups and carbonyls to chlorides. researchgate.netniscpr.res.in In the context of quinoline chemistry, POCl₃ is instrumental in converting hydroxyquinolines to their corresponding chloro derivatives. For instance, the chlorination of quinazolones to chloroquinazolines using POCl₃ has been shown to proceed in two distinct stages: an initial phosphorylation at lower temperatures, followed by conversion to the chloroquinazoline upon heating. researchgate.net

The synthesis of carboxylic acid chlorides from their corresponding carboxylic acids can also be achieved using reagents like phosphorus pentachloride in phosphorus oxychloride. google.com This approach could potentially be applied to quinoline-8-carboxylic acid derivatives, although the reactivity of the heterocyclic ring must be considered.

Carboxylic Acid Group Formation and Derivatization at Position 8

The introduction and modification of a carboxylic acid group at the 8-position of the quinoline scaffold are critical steps in the synthesis of the target molecule and its derivatives. These transformations are typically achieved through the oxidation of appropriate precursors or the hydrolysis of ester intermediates.

Oxidation of Methyl Precursors

A primary method for introducing the carboxylic acid at the 8-position is through the direct oxidation of an 8-methylquinoline (B175542) precursor. This approach is particularly effective for creating chloro-substituted quinoline carboxylic acids.

Research has demonstrated a process for preparing 7-chloroquinoline-8-carboxylic acids by the direct oxidation of the corresponding 8-methylquinoline compound. nih.gov This reaction is carried out using nitric acid or nitrogen dioxide as the oxidizing agent in the presence of sulfuric acid. The efficiency of the reaction is significantly enhanced by the use of a heavy metal catalyst, specifically a vanadium(V) or vanadium(IV) compound that is soluble in the acidic medium. nih.gov The process can also be conducted while passing air through the reaction mixture to aid in the regeneration of the nitrogen oxides. nih.gov

In a typical procedure, 7-chloro-3,8-dimethylquinoline (B3058645) is dissolved in 70% sulfuric acid and heated. Vanadium(V) oxide and cobalt(II) acetate (B1210297) are added as catalysts, followed by the slow addition of 65% nitric acid over several hours. nih.gov This method avoids the need for intermediate steps involving bromomethyl compounds, which are associated with lower yields and additional resource requirements. nih.gov

Table 1: Oxidation of 7-Chloro-3,8-dimethylquinoline

| Starting Material | Oxidizing Agent | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 7-Chloro-3,8-dimethylquinoline | Nitric Acid / Air | Vanadium(V) oxide, Cobalt(II) acetate | 70% Sulfuric Acid | 7-Chloro-3-methylquinoline-8-carboxylic acid | Not specified |

This table is based on data from patent literature describing the direct oxidation process. nih.gov

Another study describes the oxidation of 8-ethylquinoline (B27807) using potassium dichromate in a boiling solution of sulfuric acid to yield quinoline-8-carboxylic acid. researchgate.net

Hydrolysis of Ester Intermediates

The hydrolysis of ester intermediates presents another viable pathway to the final carboxylic acid. This method involves the conversion of a quinoline-8-carboxylate ester into the corresponding carboxylic acid, typically under acidic or basic conditions. This two-step approach involves the initial synthesis of the ester followed by its hydrolysis.

A one-pot protocol has been developed for the synthesis of carboxyl-substituted bisquinoline systems, which includes a hydrolysis step. researchgate.net In this method, an ethyl 2-(halomethyl)quinoline-3-carboxylate is first reacted with an 8-hydroxyquinoline (B1678124) in the presence of a base like potassium carbonate in acetonitrile. After the initial reaction, the solvent is evaporated, and the residue is treated directly with an ethanolic potassium hydroxide solution and heated under reflux to hydrolyze the ester group. researchgate.net Acidification of the solution then yields the desired carboxylic acid in high yields, ranging from 82–95%. researchgate.net This procedure combines Williamson ether synthesis and ester hydrolysis into a single, efficient process. researchgate.net

The synthesis of 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic acids has also been achieved through the hydrolysis of their corresponding ethyl esters. nuph.edu.ua

Multi-Stage and Convergent Synthetic Strategies for this compound

The synthesis of a specifically substituted molecule like this compound often requires multi-step sequences that can be designed as either linear or convergent strategies.

A multi-stage synthesis for 7-chloro-3-methylquinoline-8-carboxylic acid has been detailed, which can be adapted for analogues. The process begins with the Skraup quinoline synthesis. nih.gov In this approach, 3-chloro-2-methylaniline (B42847) is reacted with methacrolein (B123484) in a mixture of water and concentrated sulfuric acid. A catalyst, such as a sodium iodide solution, is added. The reaction mixture is heated, and water is removed azeotropically. nih.gov The resulting crude product containing the 7-chloro-3,8-dimethylquinoline can be used directly in the subsequent oxidation step without purification. This linear sequence, where the quinoline ring is first constructed and then modified, is a common strategy. nih.gov

These multi-stage syntheses can be viewed through a convergent lens, where separately prepared substituted precursors (e.g., a substituted aniline and a carbonyl compound) are combined in a key step to form the core quinoline structure, which is then further functionalized.

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The application of green chemistry principles, such as the use of transition-metal catalysis and metal-free methodologies, is crucial for developing sustainable routes to quinoline-based compounds. researchgate.netresearchgate.net

Transition Metal-Catalyzed Reactions

Transition metal-catalyzed reactions, particularly carbonylations, offer efficient pathways for the synthesis of carboxylic acids and their derivatives, often under milder conditions than traditional methods. ethernet.edu.etmdpi.com These reactions are a cornerstone of green chemistry by providing atom-economical routes to complex molecules. researchgate.net

Palladium-catalyzed carbonylation reactions are powerful tools for converting aryl halides into carboxylic acid derivatives. nih.gov For instance, the carbonylation of a di-iodinated quinoline derivative, 5,7-diiodo-8-benzyloxyquinoline, has been successfully used to synthesize 5-carboxamido-7-iodo-8-benzyloxyquinolines. nih.gov This demonstrates the potential for selectively carbonylating a halo-quinoline precursor to introduce a carboxylic acid function or its derivative. The synthesis of β,γ-unsaturated carboxylic acid derivatives can be achieved through the carbonylation of allyl halides. ethernet.edu.et

While direct examples for this compound are specific, the extensive research on palladium-catalyzed alkoxycarbonylation and aminocarbonylation of various halo-pyridines and other N-heterocycles highlights the feasibility of applying such methods. nih.gov These reactions involve the incorporation of carbon monoxide, which can increasingly be sourced from CO surrogates to improve safety and handling. researchgate.net

Metal-Free Methodologies

Developing synthetic routes that avoid the use of metals is a key goal of green chemistry, as it can reduce cost, toxicity, and purification efforts. nih.gov

The Doebner reaction, which combines an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids, is a classic metal-free method. nuph.edu.ua Recent advancements have focused on improving the conditions of this reaction. A hydrogen-transfer variation of the Doebner reaction has been developed for synthesizing substituted quinolines from anilines, including those with electron-withdrawing groups. This three-component reaction can be promoted by Lewis acids like BF₃·THF and is notable for its ability to proceed without a metal catalyst.

Furthermore, metal-free, DBU-catalyzed methods have been developed for decarboxylative cycloaddition reactions to form other heterocyclic systems, showcasing the potential of organocatalysis in complex bond-forming sequences. nih.gov Research into the Friedländer synthesis has also explored the use of metal-free heterogeneous catalysts, such as Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄), to promote the formation of quinolines under mild, solvent-free conditions. rsc.org These approaches, which focus on catalyst recyclability and avoiding hazardous reagents, are central to the green synthesis of quinoline derivatives. nuph.edu.uanih.gov

Ultrasound and Microwave-Assisted Syntheses

The application of ultrasound and microwave irradiation has revolutionized the synthesis of a wide array of heterocyclic compounds, including quinoline derivatives. These energy sources offer distinct advantages over traditional thermal methods, primarily by facilitating rapid and uniform heating, which can lead to significantly reduced reaction times and improved synthetic outcomes.

Microwave-assisted organic synthesis (MAOS) has been successfully employed in the preparation of various quinoline carboxylic acid derivatives. The core principle of microwave heating involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to a rapid and efficient increase in temperature. This localized heating can accelerate reaction rates dramatically, often reducing reaction times from hours to mere minutes. For instance, the synthesis of quinoline-3-carboxylic acid derivatives has been achieved with facile reaction conditions utilizing microwave irradiation in aqueous micellar microreactors. researchgate.netnih.gov This approach not only showcases the speed of microwave synthesis but also aligns with the principles of green chemistry by using water as a solvent.

While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the successful application of this technology to structurally similar compounds provides a strong basis for its potential utility. For example, a catalyst-free, one-pot, three-component procedure for synthesizing dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline pharmacophore has been developed using microwave irradiation. nih.govacs.org In this method, formyl-quinoline derivatives react with primary heterocyclic amines and cyclic 1,3-diketones in DMF under microwave irradiation (250 W) at 125–135 °C for 8–20 minutes, affording the products in good yields (68–86%). acs.org This demonstrates the capacity of microwave energy to facilitate complex multi-component reactions efficiently.

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates. This technique has been effectively used for the synthesis of various quinoline derivatives. nih.gov Research has shown that ultrasound irradiation can significantly shorten reaction times and improve yields in the synthesis of 2-substituted quinolines in water, using SnCl₂·2H₂O as a precatalyst. nih.govresearchgate.net

In a relevant study, the ultrasound-assisted synthesis of piperidinyl-quinoline acylhydrazones was achieved by conjugating 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with aromatic acid hydrazides. This reaction, conducted in absolute ethanol (B145695) with a catalytic amount of glacial acetic acid, was completed in just 4–6 minutes under ultrasonic waves at room temperature, resulting in excellent yields. mdpi.com This highlights the remarkable rate enhancement achievable with sonication compared to conventional heating methods.

The following tables summarize findings from the literature on the synthesis of quinoline derivatives using these advanced energy sources.

Table 1: Microwave-Assisted Synthesis of Quinoline Derivatives

| Product | Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dihydropyrido[2,3-d]pyrimidines and Dihydro-1H-pyrazolo[3,4-b]pyridines with quinoline moiety | Formyl-quinoline derivatives, primary heterocyclic amines, cyclic 1,3-diketones | DMF, 125–135 °C, 250 W | 8–20 min | 68–86 | nih.govacs.org |

| Quinoline-3-carboxylic acid derivatives | Not specified | Aqueous micellar microreactors | Not specified | Not specified | researchgate.netnih.gov |

Table 2: Ultrasound-Assisted Synthesis of Quinoline Derivatives

| Product | Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Piperidinyl-quinoline acylhydrazones | 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, aromatic acid hydrazides | Absolute ethanol, glacial acetic acid (cat.), room temperature | 4–6 min | Excellent | mdpi.com |

| 2-Substituted quinolines | Aniline, aldehydes, ethyl 3,3-diethoxypropionate | Water, SnCl₂·2H₂O | Not specified | Good | nih.govresearchgate.net |

While direct and specific protocols for the synthesis of this compound using these methods are yet to be extensively documented in publicly available literature, the successful synthesis of analogous structures strongly suggests the feasibility and potential benefits of applying microwave and ultrasound technologies to its production. The significant reduction in reaction times and the high yields observed in the synthesis of related chloro- and carboxylic acid-substituted quinolines underscore the promise of these green and efficient synthetic methodologies.

Medicinal Chemistry and Biological Activity Investigations of 3 Chloroquinoline 8 Carboxylic Acid Derivatives

Antimicrobial Activities

Comprehensive searches of scientific literature and patent databases did not yield specific studies detailing the antimicrobial activities of derivatives of 3-Chloroquinoline-8-carboxylic acid. While the parent compound is noted as a precursor in the synthesis of antibacterial agents and is a known substrate for microbial degradation, specific data on the efficacy and spectrum of its derivatives against bacteria, fungi, malarial parasites, or mycobacteria is not publicly available in the reviewed sources. cymitquimica.comjst.go.jpjst.go.jpdissercat.com

Antibacterial Efficacy and Spectrum

No research findings detailing the antibacterial efficacy or spectrum of activity for derivatives of this compound were identified in the searched scientific literature. One study from 1989 reported on the degradation of the parent compound, this compound, by the bacterium Pseudomonas spec. EK III, indicating a biological interaction with the core scaffold by microorganisms. jst.go.jpjst.go.jpdissercat.com However, this does not describe the activity of its derivatives as antibacterial agents. Additionally, the compound is listed by chemical suppliers as a precursor for antibacterial preparations, though primary research on these preparations was not found. cymitquimica.com

Antifungal Properties

No specific studies on the antifungal properties of this compound derivatives were found in the reviewed literature.

Antimalarial Potential

No published research on the antimalarial potential of this compound derivatives was identified.

Anti-Tuberculosis Research

No studies concerning the anti-tuberculosis activity of this compound derivatives were found.

Anticancer and Antiproliferative Effects

A review of available scientific and patent literature did not yield any specific data regarding the anticancer or antiproliferative effects of this compound derivatives.

Enzyme Inhibition Studies

Research into the derivatives of this compound has identified their potential as enzyme inhibitors. Specifically, a novel derivative has been synthesized and evaluated for its ability to inhibit human plasma kallikrein, an enzyme implicated in conditions such as hereditary angioedema. google.com

A patent discloses the synthesis of 6-((4-(((6-Amino-2-methylpyridin-3-yl)methyl)carbamoyl)pyridin-2-yl)methyl)-3-chloroquinoline-8-carboxylic acid . google.com This compound was evaluated for its ability to inhibit human plasma kallikrein activity in vitro. The study involved a multi-point dose-response analysis to determine the inhibitory capacity of the compound. google.com This finding highlights the therapeutic potential of the this compound scaffold in designing targeted enzyme inhibitors. google.com

Protein Kinase Inhibition (e.g., CK2)

Protein kinase CK2 is a constitutively active serine/threonine kinase that is often found to be overexpressed in various human diseases, including cancer, making it a significant target for therapeutic intervention. nih.govnih.govmdpi.com Research into the inhibition of CK2 by quinoline (B57606) derivatives has shown promising results. A study on 3-quinoline carboxylic acid derivatives identified several compounds with inhibitory activity against CK2, with IC50 values ranging from 0.65 to 18.2 μM. nih.gov Notably, derivatives of 2-chloroquinoline-3-carboxylic acid were among the synthesized compounds, suggesting that the chloro-substituted quinoline core is a viable scaffold for CK2 inhibition. nih.govresearchgate.net

The most potent inhibitors in this series were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.gov While specific data for this compound derivatives is still emerging, the activity of these related compounds underscores the potential of this chemical class as a source of novel CK2 inhibitors.

Table 1: Inhibition of Protein Kinase CK2 by 3-Quinoline Carboxylic Acid Derivatives nih.gov

| Compound ID | Structure | IC50 (μM) |

| 3a | 2-Chloro-6-methoxyquinoline-3-carboxylic acid | > 20 |

| 3b | 2,6-Dichloroquinoline-3-carboxylic acid | > 20 |

| 3c | 2,7-Dichloroquinoline-3-carboxylic acid | 18.2 |

| 5a | 2-Amino-6-methoxyquinoline-3-carboxylic acid | 1.3 |

| 5b | 2-Amino-6-chloroquinoline-3-carboxylic acid | 0.95 |

| 5c | 2-Amino-7-chloroquinoline-3-carboxylic acid | 0.65 |

Note: This table is representative of the data available for related quinoline carboxylic acid derivatives and is intended to provide context for the potential of this compound derivatives.

DNA Gyrase Inhibition

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial replication and a validated target for antibacterial drugs. nih.govgoogle.com Quinolone carboxylic acids are a well-established class of DNA gyrase inhibitors. While direct studies on this compound derivatives are limited, research on structurally related quinolone scaffolds provides valuable insights. For instance, a series of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides were identified as potent inhibitors of the S. aureus DNA gyrase B subunit (GyrB). nih.govunivie.ac.at

One of the initial hit compounds, f1 , demonstrated an IC50 value of 1.21 μM against S. aureus GyrB. nih.govunivie.ac.at Further structural modifications led to the discovery of even more potent inhibitors, such as f4 and f14 , with IC50 values of 0.31 μM and 0.28 μM, respectively. nih.gov These findings highlight the potential of the quinolone-3-carboxylic acid moiety in the design of novel antibacterial agents targeting DNA gyrase.

Table 2: Inhibition of S. aureus DNA Gyrase B by N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide Derivatives nih.govunivie.ac.at

| Compound ID | Structure | IC50 (μM) |

| f1 | N-(4-oxo-3,4-dihydroquinazolin-3-yl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | 1.21 |

| f4 | N-(6-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | 0.31 |

| f14 | N-(7-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | 0.28 |

Note: This table presents data for structurally related quinolone derivatives to illustrate the potential of the quinoline carboxylic acid scaffold for DNA gyrase inhibition.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov The sulfonamide group is a classic zinc-binding moiety in many CA inhibitors. Studies on quinoline-based sulfonamides have revealed their potential as inhibitors of various human CA (hCA) isoforms.

For example, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and evaluated for their inhibitory activity against hCA I, II, IV, and IX. researchgate.netnih.gov These compounds, while not direct derivatives of this compound, demonstrate that the quinoline scaffold can be effectively utilized to target carbonic anhydrases. Compound 5h in this series showed potent inhibition of hCA I and hCA II with Kᵢ values of 61.9 nM and 33.0 nM, respectively. researchgate.netnih.gov

Table 3: Inhibition of Human Carbonic Anhydrase Isoforms by 8-Substituted Quinoline-2-carboxamide (B1208818) Derivatives researchgate.netnih.gov

| Compound ID | R | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) |

| 5a | H | 8126 | 88.4 | 6757 | >10000 |

| 5b | CH₃ | 6589 | 85.7 | 5432 | >10000 |

| 5h | CH₃ | 61.9 | 33.0 | 657.2 | >10000 |

Note: The data in this table is for quinoline-2-carboxamide derivatives and serves to illustrate the potential of the broader quinoline class as carbonic anhydrase inhibitors.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. nih.govnih.gov Carboxylic acids are among the various classes of compounds known to inhibit tyrosinase. nih.gov While specific studies on this compound derivatives as tyrosinase inhibitors are not yet prevalent in the literature, the general activity of other carboxylic acids suggests a potential avenue for investigation. For instance, compounds like 3-phenyllactic acid and L-pyroglutamic acid have been shown to inhibit mushroom tyrosinase with IC50 values of 3.50 mM and 3.38 mM, respectively. nih.gov

Antioxidant Properties

The search for novel antioxidants is a continuous effort in the prevention and treatment of diseases associated with oxidative stress. Quinoline derivatives have been explored for their antioxidant potential. A study on quinoline-4-carboxylic acid derivatives demonstrated their ability to scavenge free radicals. ui.ac.idnih.gov For example, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid showed inhibition percentages of 30.25% and 40.43%, respectively, in a DPPH assay at a concentration of 5 mg/L. ui.ac.id Although direct antioxidant data for this compound derivatives is not available, these findings suggest that the quinoline nucleus is a promising scaffold for the development of new antioxidant agents. ui.ac.idresearchgate.netresearchgate.netnih.gov

Other Biological Activities

Plant Growth Regulation (e.g., Rhizogenesis)

The regulation of plant growth, particularly root formation (rhizogenesis), is crucial for agriculture. Certain chemical compounds can act as plant growth regulators, influencing these processes. mdpi.comfrontiersin.org While specific data on the rhizogenic effects of this compound is not documented, related quinoline derivatives have shown activity in this area. This suggests that the quinoline scaffold could be a basis for developing new agents that modulate plant growth.

Antiviral Investigations

The exploration of quinoline derivatives as potential antiviral agents has yielded promising results against a variety of viruses. While specific antiviral studies on this compound itself are not extensively documented in publicly available research, the broader class of quinoline carboxylic acids and their analogues has demonstrated significant antiviral potential. These compounds often target host cell factors, a strategy that may reduce the likelihood of developing viral resistance. nih.gov

Derivatives of 8-hydroxyquinoline (B1678124), a structurally related scaffold, have shown notable activity against several viruses. For instance, certain di- and tri-substituted 8-hydroxyquinoline-2-carboxanilides have been investigated for their ability to inhibit the highly pathogenic H5N1 avian influenza virus. mdpi.com In these studies, derivatives with electron-withdrawing substituents on the anilide ring demonstrated increased antiviral activity. mdpi.com

Furthermore, novel 8-hydroxyquinoline derivatives have been synthesized and evaluated for their in-vitro activity against the dengue virus serotype 2 (DENV2). mdpi.com Some of these compounds exhibited significant inhibitory effects, appearing to act at an early stage of the viral lifecycle by reducing the intracellular production of the viral envelope glycoprotein (B1211001) and the yield of infectious virions. mdpi.com

The anti-HIV activity of quinoline derivatives has also been a subject of investigation. Certain quinoline-based compounds have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov Molecular docking studies have suggested that these compounds can interact with the allosteric site of the HIV reverse transcriptase enzyme. nih.gov

While these findings highlight the potential of the quinoline scaffold in antiviral drug discovery, further specific investigations into this compound and its derivatives are necessary to fully elucidate their antiviral profile.

Table 1: Antiviral Activity of Selected Quinoline Derivatives

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Impact of Substituents on Biological Potency

The nature and position of substituents on the quinoline ring system play a pivotal role in determining the biological activity of its derivatives. Studies on 8-hydroxyquinoline-2-carboxanilides have shown that the presence of electron-withdrawing groups on the anilide ring can positively influence antiviral activity. mdpi.com For instance, di- and tri-substituted derivatives with chloro and fluoro groups exhibited higher inhibition of H5N1 growth. nih.gov

In the context of anti-HIV agents, the substitution pattern is also critical. For some quinoline derivatives acting as NNRTIs, specific substitutions are required to achieve potent inhibitory activity against both wild-type and mutant strains of HIV-1. The presence of a hydroxyl group at certain positions has been shown to be important for the anti-HIV activity of some quinoline derivatives. nih.gov

Role of the Chloro Group in Biological Interactions

The presence of a chloro group, as in this compound, can significantly impact the molecule's physicochemical properties and its interaction with biological targets. Halogen atoms, including chlorine, can increase the lipophilicity of a compound, which may enhance its ability to cross cell membranes. mdpi.com

In studies of 8-hydroxyquinoline derivatives, chloro-substituted analogues were among the most active compounds. mdpi.com For example, 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives displayed potent activity against the dengue virus. mdpi.com The position of the chlorine atom is also crucial. In some series of carbazole (B46965) derivatives, a chlorine at position 7 was vital for anti-HIV activity, whereas a chlorine at position 8 resulted in only moderate activity. mdpi.com This highlights the specific spatial requirements for halogen substitution to achieve optimal biological effect.

Significance of the Carboxylic Acid Moiety for Activity

The carboxylic acid group is a key pharmacophoric feature in many biologically active quinoline derivatives. This moiety is often crucial for the compound's interaction with its biological target. For instance, in the case of quinoline-based inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), a free carboxylic acid is considered essential for activity. nih.gov The carboxylate can form important salt bridges and hydrogen bond interactions with amino acid residues in the active site of the enzyme. nih.gov

In the development of HIV-1 integrase inhibitors, the quinoline-3-carboxylic acid scaffold has been identified as a promising alternative to diketo acids. mdpi.com The carboxylic acid group in these inhibitors is a key feature for their mechanism of action. mdpi.com The conversion of the carboxylic acid to an ester often leads to a decrease or loss of activity, underscoring the importance of the free acid for biological function.

Table 2: Compound Names Mentioned in the Article

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) are frequently employed to investigate the geometry, electronic distribution, and reactivity of quinoline (B57606) derivatives.

Electronic Structure Elucidation

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. Quantum mechanical methods are used to calculate the distribution of electrons and the energies of molecular orbitals.

Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov

Table 1: Illustrative Frontier Orbital Energies for a Quinoline Derivative (Note: This data is representative of the type of results obtained for related compounds, not specific to 3-Chloroquinoline-8-carboxylic acid)

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Indicates electron-donating capability |

| LUMO Energy | -2.1 | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 4.4 | Correlates with chemical stability and reactivity |

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule like this compound, a key area of conformational flexibility involves the orientation of the carboxylic acid group relative to the quinoline ring.

Computational methods, such as potential energy surface (PES) scans, are used to explore this. A PES scan involves systematically rotating a specific dihedral angle (for example, the angle defining the orientation of the -COOH group) and calculating the molecule's energy at each step. This process identifies the lowest-energy (most stable) conformations and the energy barriers to rotation between them. Studies on carboxylic acids show that they can exist in different conformations, and the stability of these forms can be influenced by their environment. mdpi.com While specific conformational analysis data for this compound is not available, such studies would be critical to understanding its 3D structure, which is a prerequisite for molecular docking and dynamics simulations.

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. bch.roresearchgate.net This method is instrumental in identifying potential biological targets for a compound and elucidating its mechanism of action at a molecular level.

The general workflow involves preparing the 3D structures of both the ligand and the protein target. The docking algorithm then samples a large number of possible binding poses of the ligand within the protein's active site and uses a scoring function to estimate the binding affinity for each pose. researchgate.net

While docking studies specifically for this compound are not detailed in the searched literature, research on analogous compounds demonstrates the utility of this approach. For example, derivatives of 2-aryl-quinoline-4-carboxylic acid were investigated through inverse virtual screening, which identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target. nih.govresearchgate.net Similarly, various quinoline derivatives have been docked against bacterial targets like E. coli DNA gyrase B and human protein kinases to rationalize their biological activity. nih.govresearchgate.netnih.gov

Ligand-Protein Interaction Profiling

Once a plausible binding pose is identified through docking, the specific interactions between the ligand and the protein's active site residues can be analyzed in detail. researchgate.net These interactions are crucial for molecular recognition and binding stability. Common types of interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH of the carboxylic acid) and acceptors (like backbone carbonyl oxygens or specific amino acid side chains).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (the quinoline ring) and hydrophobic amino acid residues.

Pi-Stacking (π-π) Interactions: Aromatic rings, like the quinoline system, can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Ionic Interactions: The deprotonated carboxylate group (-COO⁻) can form strong salt bridges with positively charged residues like lysine or arginine.

In docking studies of a 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivative with the MurD ligase enzyme, a conventional hydrogen bond was observed between a methoxyl oxygen atom on the quinoline ring and an asparagine residue (ASN138). cbijournal.com Analysis of this compound would likely show the carboxylic acid group acting as a key anchor, forming hydrogen bonds or salt bridges within a target's active site.

Prediction of Binding Affinities

Docking programs use scoring functions to rank different binding poses and predict the binding affinity, often expressed as a docking score in units of kcal/mol. nih.gov A more negative score generally indicates a more favorable, higher-affinity binding interaction.

These predicted affinities help in prioritizing compounds for experimental testing. For instance, in a study of novel fluoroquinolines docked against E. coli DNA gyrase B, compounds displayed binding affinities ranging from -6.0 to -7.2 kcal/mol, which were comparable to the standard drug ciprofloxacin. nih.gov This suggests that the compounds could be potent inhibitors. nih.gov Predicting the binding affinity of this compound against various potential targets would be a critical step in assessing its therapeutic potential.

Table 2: Example Docking Scores of Quinolone Derivatives Against E. coli DNA Gyrase B (Source: Adapted from studies on related fluoroquinolones for illustrative purposes) nih.gov

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Compound 5 | -6.3 |

| Compound 6 | -6.5 |

| Compound 8 | -6.2 |

| Compound 10 | -7.2 |

| Ciprofloxacin (Standard) | -7.0 |

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of the docked ligand-protein complex and to refine the binding mode. researchgate.netresearchgate.net

The simulation starts with the best-docked pose and calculates the forces between atoms and the resulting motions over a set period, typically nanoseconds. doi.org Key metrics analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial position over time. A stable, low-fluctuation RMSD value suggests the complex is stable. researchgate.netdoi.org

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues. Higher RMSF values indicate more flexible regions of the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, indicating the stability of key interactions. researchgate.net

MD simulations on complexes of other quinoline derivatives have confirmed the stability of their interactions with target proteins. nih.govmdpi.comdoi.org For this compound, an MD simulation would validate whether the key interactions predicted by docking are maintained in a dynamic, more realistic environment, providing greater confidence in the predicted binding mode.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a crucial step in early-stage drug discovery that models the pharmacokinetic and toxicity profiles of a compound before its synthesis. sci-hub.sespringernature.com The goal is to identify and filter out candidates with unfavorable ADMET properties, thereby minimizing the high attrition rates of drugs in later clinical trials. acs.orgsci-hub.se Various computational methods, including Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and molecular modeling, are employed to predict these properties based on the chemical structure of the molecule. nih.govcomputabio.com

For this compound, a comprehensive in silico ADMET profile would be generated by evaluating a range of parameters. These predictions are derived from models trained on large datasets of compounds with experimentally determined properties. nih.gov Key absorption properties include predictions of intestinal permeability, such as Caco-2 cell permeability, and oral bioavailability. acs.orgslideshare.net Distribution is often assessed by predicting blood-brain barrier (BBB) permeability and plasma protein binding (PPB). computabio.comslideshare.net Excretion pathways can be inferred from physicochemical properties, while toxicity prediction involves screening for various endpoints, including mutagenicity and carcinogenicity. slideshare.net

Below is an interactive table summarizing common ADMET parameters and the computational tools or models often used for their prediction.

| ADMET Parameter | Description | Prediction Method/Tool Example |

|---|---|---|

| Absorption | Predicts how well the compound is absorbed into the bloodstream, often focusing on human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). acs.org | QSAR models, PreADMET, SwissADME. biorxiv.org |

| Distribution | Estimates how the compound distributes throughout the body's tissues and fluids, including its ability to cross the blood-brain barrier (BBB) and bind to plasma proteins. computabio.com | Molecular modeling, pkCSM, SwissADME. biorxiv.org |

| Metabolism | Identifies likely metabolic transformations the compound undergoes, primarily by Cytochrome P450 (CYP) enzymes. Predicts whether the compound is a substrate or inhibitor of key CYP isoenzymes (e.g., CYP3A4, CYP2D6). nih.gov | Metabolite prediction software (e.g., ADMET Predictor®), molecular docking. nih.govsimulations-plus.com |

| Excretion | Predicts the pathways through which the compound and its metabolites are eliminated from the body. | Models based on lipophilicity, pKa, and protein binding. slideshare.net |

| Toxicity | Screens for potential adverse effects, such as Ames mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity. springernature.com | Toxicity prediction tools (e.g., ProTox, Lazar), Pred-hERG. springernature.com |

Understanding the metabolic fate of a xenobiotic compound like this compound is critical, as metabolism can profoundly affect its efficacy and toxicity. nih.govacs.org Computational methods offer a powerful means to predict potential metabolic pathways and identify the resulting metabolites. nih.govnih.gov These approaches can be broadly categorized into ligand-based and structure-based methods. nih.govacs.org

Ligand-based methods use databases of known metabolic reactions to identify likely transformations a new molecule might undergo. acs.org Structure-based approaches involve docking the compound into the active sites of metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily, to predict the sites of metabolism (SOMs)—the specific atoms on the molecule most likely to be chemically modified. nih.govnih.gov For quinoline and its derivatives, metabolism often involves hydroxylation and the formation of dihydrodiols, which can be key steps in either detoxification or activation to toxic species. nih.gov Predicting these transformations for this compound is essential for assessing its metabolic stability and potential for forming reactive metabolites. nih.gov

Modern computational tools can generate a list of potential metabolites and map the parent compound to established metabolic pathways, such as those in the KEGG database. psu.edu This helps in anticipating the compound's biological effects and potential drug-drug interactions. nih.gov

The table below illustrates the typical outputs from a computational metabolic pathway prediction study.

| Prediction Type | Description of Output | Relevance |

|---|---|---|

| Site of Metabolism (SOM) Prediction | Highlights specific atoms or bonds on the this compound structure susceptible to metabolic attack (e.g., by CYP enzymes). nih.gov | Guides chemical modifications to block metabolism and improve compound stability. |

| Metabolite Structure Prediction | Generates the chemical structures of potential metabolites (e.g., hydroxylated, glucuronidated products). | Helps in identifying metabolites to look for in experimental assays and assessing their potential activity or toxicity. nih.gov |

| CYP Substrate/Inhibitor Prediction | Classifies the compound as a likely substrate or inhibitor of specific CYP450 isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). nih.gov | Predicts potential for drug-drug interactions. nih.gov |

| Pathway Mapping | Associates the compound with known metabolic pathways (e.g., Xenobiotics biodegradation and metabolism). | Provides context for the compound's overall biological processing and potential downstream effects. mdpi.com |

Machine Learning Applications in the Design and Optimization of this compound Derivatives

Machine learning (ML) has emerged as a transformative technology in drug discovery, capable of accelerating the design and optimization of new drug candidates. ijfmr.comnih.gov By learning from large datasets of chemical structures and their associated biological activities or properties, ML models can predict the characteristics of novel compounds and guide the design of molecules with improved profiles. ijpsjournal.comharvard.edu For a lead compound like this compound, ML can be systematically applied to explore its chemical space and identify derivatives with enhanced potency, selectivity, or ADMET properties. researchgate.net

The process typically begins with the creation of a virtual library of derivatives by making systematic chemical modifications to the parent structure. nih.gov For each of these virtual compounds, a set of numerical representations, known as molecular descriptors, are calculated. researchgate.net These descriptors encode various aspects of the molecule's physicochemical, topological, and electronic properties. An ML algorithm—such as a random forest, support vector machine (SVM), or artificial neural network (ANN)—is then trained on a dataset of known compounds to learn the relationship between these descriptors and a desired endpoint (e.g., low toxicity, high permeability). ijpsjournal.comresearchgate.net The trained model can then rapidly screen the virtual library to prioritize the most promising derivatives for synthesis and experimental testing. ijfmr.com This iterative cycle of prediction, synthesis, and testing is a core component of modern lead optimization. nih.gov

The following table outlines the key components of a machine learning workflow for optimizing derivatives of a lead compound.

| Component | Description | Example Application |

|---|---|---|

| Virtual Library Generation | Systematic modification of the this compound scaffold to create a large set of virtual derivatives with diverse substituents. | Adding different functional groups at various positions on the quinoline ring. |

| Molecular Descriptors | Calculation of numerical features representing the chemical structure (e.g., molecular weight, logP, polar surface area, electronic properties). researchgate.net | 2D and 3D descriptors are generated for each derivative in the virtual library. |

| Machine Learning Model | An algorithm (e.g., Gradient Boosting, ANN, SVM) trained on a known dataset to correlate descriptors with a target property. ijpsjournal.comresearchgate.net | A QSAR model to predict c-MET inhibitory activity or a classification model to predict hERG toxicity. nih.gov |

| Model Training & Validation | The model learns from a "training set" of compounds and its predictive performance is evaluated on an independent "test set". researchgate.net | Assessing the model's accuracy, precision, and recall to ensure its predictions are reliable. ijpsjournal.com |

| Screening and Prioritization | The validated model is used to predict the property of interest for the entire virtual library, ranking derivatives for synthesis. ijfmr.com | Identifying the top 10 derivatives predicted to have the best combination of high permeability and low toxicity. |

Chemical Transformations and Functionalization Strategies

Reactivity of the Chloro-Substituent at Position 3

The chlorine atom at the 3-position of the quinoline (B57606) ring is susceptible to various chemical transformations, primarily nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide array of functional groups, significantly expanding the molecular diversity achievable from this starting material.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the 3-position of the quinoline ring. wikipedia.org In this type of reaction, a nucleophile displaces the chloride, which acts as a leaving group. The aromatic ring itself is typically electron-rich, but the presence of the electronegative nitrogen atom and the chloro substituent makes the ring more susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.net

The reactivity of chloroquinolines in SNAr reactions can be influenced by the position of the chloro substituent. For instance, 2-chloroquinoline (B121035) and 4-chloroquinoline (B167314) exhibit different reactivity patterns when treated with amines or methoxide (B1231860) ions. researchgate.net For 3-chloroquinoline-8-carboxylic acid, the presence of the carboxylic acid group can also influence the reaction conditions required. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce new functionalities at the C-3 position. For example, the reaction with amines or anilines would yield 3-aminoquinoline-8-carboxylic acid derivatives, while reaction with alkoxides would produce 3-alkoxyquinoline-8-carboxylic acids.

| Nucleophile | Product | Potential Significance |

|---|---|---|

| Amine (R-NH₂) | 3-(Alkyl/Arylamino)quinoline-8-carboxylic acid | Introduces diverse side chains for biological screening. |

| Alkoxide (R-O⁻) | 3-Alkoxyquinoline-8-carboxylic acid | Modifies electronic properties and solubility. |

| Thiolate (R-S⁻) | 3-(Alkyl/Arylthio)quinoline-8-carboxylic acid | Creates sulfur-containing analogues. |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds at the 3-position of the quinoline ring. These reactions are highly valued for their broad substrate scope and functional group tolerance.

Suzuki Coupling: The Suzuki reaction involves the coupling of the chloroquinoline with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl structures or to introduce alkyl or vinyl groups. wikipedia.org For this compound, a Suzuki coupling could be used to synthesize 3-arylquinoline-8-carboxylic acids, which are of interest in medicinal chemistry and materials science. researchgate.netnih.govnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be run in various solvents including aqueous media. wikipedia.orgresearchgate.netnih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the 3-chloroquinoline (B1630576) and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgnih.gov The resulting 3-alkynylquinoline-8-carboxylic acids are valuable intermediates that can undergo further transformations. The reaction is known for its mild conditions, often being carried out at room temperature. wikipedia.orglibretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the chloroquinoline in the presence of a palladium or nickel catalyst. While similar in scope to the Suzuki reaction, Negishi coupling can sometimes offer advantages for specific substrates, although it is often more sensitive to air and moisture.

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Aryl/Alkyl-B(OH)₂ | Pd catalyst, Base | 3-Aryl/Alkyl-quinoline-8-carboxylic acid |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-quinoline-8-carboxylic acid |

| Negishi | Organozinc (R-ZnX) | Pd or Ni catalyst | 3-Aryl/Alkyl-quinoline-8-carboxylic acid |

Reactivity of the Carboxylic Acid Group at Position 8

The carboxylic acid functional group at the 8-position is a versatile handle for a variety of chemical transformations, allowing for the synthesis of esters, amides, and other derivatives. These modifications can significantly alter the physicochemical properties of the parent molecule.

Esterification and Amidation

Esterification: Carboxylic acids can be converted to esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com This is an equilibrium reaction, and often the alcohol is used in excess to drive the reaction to completion. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to its carboxylate salt and reacted with an alkyl halide. libretexts.org The resulting esters of this compound may exhibit different biological activities or serve as prodrugs. researchgate.net

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the reaction is typically carried out at high temperatures to drive off water, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgkhanacademy.org A more common approach is to first convert the carboxylic acid into a more reactive derivative, such as an acid chloride. mdpi.com The resulting amides, like quinoline-8-carboxamide, are important structural motifs in medicinal chemistry. nih.gov

Conversion to Acid Halides and Anhydrides

Acid Halides: Carboxylic acids can be readily converted to more reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgcommonorganicchemistry.comlibretexts.orgchemguide.co.uk This transformation is crucial as acid chlorides are highly versatile intermediates that readily react with a wide range of nucleophiles to form esters, amides, and other derivatives under milder conditions than the parent carboxylic acid. youtube.com

Anhydrides: Acid anhydrides can be formed by reacting a carboxylic acid with an acid chloride in the presence of a base. khanacademy.org The resulting anhydride (B1165640) is also a reactive acylating agent.

Decarboxylation Reactions

Decarboxylation, the removal of the carboxylic acid group, can be a challenging reaction for many aromatic carboxylic acids. However, for certain heterocyclic carboxylic acids, this transformation can be achieved under specific conditions. The decarboxylation of pyridinecarboxylic acids, for example, is influenced by the position of the carboxyl group, with the 2-position being more susceptible. cdnsciencepub.com The decarboxylation of quinolinecarboxylic acids has also been reported, sometimes catalyzed by copper in a quinoline solvent. researchgate.netacs.orgacs.org For this compound, achieving selective decarboxylation would yield 3-chloroquinoline, a simpler quinoline derivative. The conditions for such a reaction would likely require high temperatures and potentially a catalyst.

Regioselective Functionalization of the Quinoline Ring System

The regioselective functionalization of the quinoline ring is a powerful tool for creating a diverse range of derivatives. Transition metal-catalyzed C-H activation has emerged as a key strategy for the site-selective modification of the quinoline core mdpi.comnih.gov.

Research has demonstrated the ability to selectively functionalize various positions of the quinoline ring. For instance, palladium-catalyzed C-H arylation of quinoline N-oxides can proceed with high selectivity for the C8 position, which is unusual as many palladium-catalyzed functionalizations of quinoline N-oxides are C2 selective acs.orgacs.org. This C8 selectivity is influenced by factors such as the choice of palladium catalyst and the reaction conditions, including the solvent acs.org. Mechanistic studies and DFT computations have provided insights into the electronic, steric, and solvation effects that govern this site selectivity acs.orgacs.org.

A metal-free protocol for the regioselective halogenation of 8-substituted quinolines at the C5 position has also been developed rsc.orgnih.gov. This method utilizes inexpensive and atom-economical trihaloisocyanuric acid as the halogen source and proceeds at room temperature under air rsc.orgnih.gov. This approach exhibits high generality and provides C5-halogenated products in good to excellent yields, offering a complementary strategy to existing metal-catalyzed methods rsc.orgnih.gov.

The presence of a directing group at the 8-position, such as an amide, can facilitate the regioselective functionalization of the quinoline ring. For example, palladium-catalyzed C-H functionalization of ferrocene (B1249389) carboxylic acid has been achieved using 8-aminoquinoline (B160924) as a removable directing group.

Copper-catalyzed reactions have also proven effective for the synthesis of functionalized quinolines. A three-component cascade cyclization catalyzed by copper has been used to synthesize quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles acs.orgacs.org. The sulfide (B99878) group at the 4-position can then be used for further transformations or as a directing group for C-H functionalization acs.orgacs.org.

Table 2: Examples of Regioselective Functionalization of the Quinoline Ring

| Quinoline Derivative | Reagents and Conditions | Position Functionalized | Product Type | Reference |

| Quinoline N-oxide | Iodoarenes, Pd(OAc)₂ | C8 | 8-Arylquinoline N-oxide | acs.orgacs.org |

| 8-Substituted quinoline | Trihaloisocyanuric acid | C5 | 5-Halo-8-substituted quinoline | rsc.orgnih.gov |

| Diaryliodonium salt, alkynyl sulfide, nitrile | Copper catalyst | C4 | Quinoline-4-thiol | acs.orgacs.org |

Development of Novel Synthetic Methodologies for Derivatives

The development of novel and efficient synthetic methodologies is crucial for accessing a wide array of this compound derivatives. Recent advancements have focused on multi-component reactions (MCRs), domino reactions, and the use of novel catalytic systems to construct the quinoline scaffold with high atom economy and structural diversity rsc.orgresearchgate.netscribd.com.

Multi-component reactions offer a powerful strategy for the one-pot synthesis of complex quinoline derivatives from simple starting materials rsc.orgresearchgate.netnih.govmdpi.com. For example, a titanium-catalyzed three-component coupling of primary amines (including substituted anilines), alkynes, and isocyanides can generate N-aryl-1,3-diimine tautomers, which upon treatment with acetic acid, cyclize to form quinoline derivatives in a one-pot procedure with yields ranging from 25-71% nih.gov.

Domino reactions, also known as tandem or cascade reactions, provide an efficient means to construct the quinoline ring system through a series of intramolecular transformations mdpi.com. These can be initiated by reduction or oxidation followed by cyclization, acid-catalyzed ring closures, or metal-promoted processes mdpi.com.

Copper- and palladium-catalyzed reactions have been extensively utilized in the synthesis of quinoline derivatives rsc.orgrsc.orgnih.govmdpi.comrsc.org. Copper-catalyzed domino reactions of enaminones with 2-halo-benzaldehydes have been developed to produce various quinolines in good yields rsc.org. Palladium-catalyzed [3+3] annulation between diarylamines and α,β-unsaturated acids through C-H activation provides direct access to 4-substituted-quinolin-2(1H)-ones nih.gov. Furthermore, a palladium-catalyzed intramolecular 6-endo imidoylative cyclization of o-alkenyl aryl isocyanides with (hetero)aryl halides or vinylic triflates has been developed for the synthesis of continuously substituted quinoline derivatives rsc.org.

The synthesis of quinoline-3-carboxylic acids and their derivatives has been a subject of significant interest nih.govnih.govresearchgate.net. One notable method involves the treatment of 7-substituted quinolin-2(1H)-one-3-carboxylic acids with phosphoryl chloride or thionyl chloride to yield the corresponding 7-substituted 2-chloroquinoline-3-carboxylic acids nih.gov. The 2-chloro group can then be displaced by various nucleophiles to generate a library of derivatives nih.gov. A patent describes a method for synthesizing substituted 3-quinoline carboxylic acids from functionalized quinolines through carbonylation and selective decarboxylation google.com.

Table 3: Examples of Novel Synthetic Methodologies for Quinoline Derivatives

| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Reference |

| Multi-component Reaction | Primary amine, alkyne, isocyanide | Ti-catalyst, then Acetic acid | Substituted quinoline | nih.gov |

| Domino Reaction | Enaminone, 2-halobenzaldehyde | Copper catalyst | Substituted quinoline | rsc.org |

| [3+3] Annulation | Diarylamine, α,β-unsaturated acid | Palladium catalyst, TFA | 4-Substituted-quinolin-2(1H)-one | nih.gov |

| Imidoylative Cyclization | o-Alkenyl aryl isocyanide, (hetero)aryl halide | Palladium catalyst, Cs₂CO₃, TMCA | Continuously substituted quinoline | rsc.org |

| Chlorination/Functionalization | 7-Substituted quinolin-2(1H)-one-3-carboxylic acid | POCl₃ or SOCl₂, then nucleophile | 2,7-Disubstituted-quinoline-3-carboxylic acid | nih.gov |

| Carbonylation/Decarboxylation | Functionalized quinoline | Palladium catalyst, CO | Substituted 3-quinoline carboxylic acid | google.com |

Applications of 3 Chloroquinoline 8 Carboxylic Acid As a Chemical Scaffold and Building Block

Design and Synthesis of Hybrid Molecules Incorporating the 3-Chloroquinoline-8-carboxylic Acid Moiety

The bifunctional nature of this compound, possessing both an electrophilic site at the chlorine-bearing carbon and a nucleophilic/coupling-capable carboxylic acid group, makes it an ideal candidate for creating hybrid molecules. cymitquimica.com Molecular hybridization is a drug design strategy that combines two or more pharmacophores (structural units responsible for a drug's biological activity) into a single molecule. thesciencein.org This approach aims to create compounds with improved affinity and efficacy, or to develop multifunctional drugs that can interact with multiple biological targets. thesciencein.org

The this compound scaffold can be readily conjugated with other heterocyclic ring systems, a common strategy in medicinal chemistry to generate novel molecular architectures with enhanced biological properties. thesciencein.org A prime example of this is demonstrated in the synthesis of potent therapeutic agents where the quinoline (B57606) unit is linked to another heterocycle, such as a substituted pyridine (B92270).

A notable application involves the synthesis of kallikrein inhibitors, which are investigated for treating conditions like angioedema. google.com In a patented synthesis, the this compound core is elaborated by creating a linkage at the 6-position to a pyridine-based moiety. The carboxylic acid at the 8-position is crucial for the final molecule's activity and is typically maintained throughout the synthesis, while the chloro group at the 3-position remains as a key substituent on the final hybrid molecule. The synthesis involves coupling the quinoline building block with a side chain that contains a pyridine ring, ultimately forming a complex hybrid molecule. google.com The general principle of forming such linkages often involves the conversion of the carboxylic acid into a more reactive form, such as an amide, by coupling it with an amine. researchgate.netlibretexts.org

Table 1: Example of a Hybrid Molecule Synthesized from a this compound Derivative

| Feature | Description |

| Parent Scaffold | This compound |

| Conjugated Heterocycle | Substituted Pyridine |

| Resulting Hybrid Compound | 6-((4-(((6-Amino-2-methylpyridin-3-yl)methyl)carbamoyl)pyridin-2-yl)methyl)-3-chloroquinoline-8-carboxylic acid google.com |

| Therapeutic Target | Kallikrein Enzyme google.com |

| Potential Application | Treatment of Angioedema google.com |

The creation of multifunctional compounds is a direct outcome of conjugating the this compound moiety with other pharmacologically active structures. These hybrid molecules are designed to interact with multiple biological targets, which can be advantageous for treating complex diseases. nih.gov

Role in the Synthesis of Complex Natural Product Analogues

While specific examples of using this compound for the total synthesis of natural product analogues are not extensively documented in publicly available research, its structure is well-suited for such applications. Natural products often feature complex, polycyclic structures. Synthetic chemists frequently use functionalized heterocyclic building blocks to construct analogues of these natural products. These analogues, which are structurally similar but modified versions of the natural compounds, are created to improve stability, enhance biological activity, or to better understand the natural product's mechanism of action.

The quinoline ring is a key component of many alkaloids and other bioactive natural products. A building block like this compound offers two distinct points for chemical modification: the carboxylic acid group for forming amide or ester linkages, and the chloro-substituted position for carbon-carbon bond-forming reactions like Suzuki or Heck coupling. wikipedia.org This allows for the attachment of various side chains or the fusion of additional rings, enabling the systematic construction of complex molecules that mimic the core structures of natural products.

Applications in Proteomics Research

Specific applications of this compound in proteomics research are not widely reported in the current scientific literature. Proteomics, the large-scale study of proteins, often employs chemical probes to investigate protein function, interactions, and localization. These probes are typically small molecules with reactive groups that can covalently bind to protein targets.

In principle, a molecule like this compound could be used as a starting point to design such probes. The chloro-quinoline moiety could serve as the core for protein recognition, while the carboxylic acid could be used as a handle to attach reporter tags (like fluorescent dyes or biotin) or photo-reactive cross-linking groups. However, there is currently a lack of published research demonstrating the use of this specific compound for these purposes. A search of the literature did find a reference to the degradation of this compound by a bacterial species, which was noted in a journal of proteome research, but this does not constitute an application in the field. jst.go.jp

Industrial Chemical Applications (General Research Perspective)

From a general research perspective, the industrial applications of this compound are primarily centered on its role as an intermediate in the synthesis of high-value specialty chemicals, particularly pharmaceuticals. lookchem.com The quinoline carboxylic acid framework is a substructure in numerous molecules that exhibit a wide range of biological activities. researchgate.net Consequently, compounds like this compound are valuable starting materials for drug discovery and development programs. lookchem.com

Beyond pharmaceuticals, quinoline derivatives are sometimes used in the production of dyes and pigments. chemimpex.com The ability of the carboxylic acid group to chelate metal ions also suggests potential utility in the development of coordination polymers and materials science, where such compounds can be used to create specialized polymers or coatings with enhanced durability. chemimpex.commdpi.com While large-scale industrial production of this specific compound may be limited to niche applications, its utility as a versatile building block ensures its importance in research and development settings that aim to produce novel, functional molecules. lookchem.com

Future Directions and Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The future of chemical synthesis for 3-Chloroquinoline-8-carboxylic acid and its analogues lies in the adoption of greener and more efficient methodologies. Traditional synthetic routes, while established, often involve harsh reaction conditions, multiple steps, and the use of hazardous reagents. google.com Future research will likely focus on the following areas:

Multicomponent Reactions (MCRs): These reactions offer a powerful strategy for constructing complex molecules like quinoline (B57606) derivatives in a single step from multiple starting materials. rsc.org MCRs, such as the Povarov, Gewald, and Ugi reactions, are celebrated for their high atom economy and ability to introduce structural diversity. rsc.org The ongoing development of novel MCRs promises a more rapid and efficient generation of a wide array of quinoline-based compounds. rsc.org

Catalytic Systems: The use of novel catalysts can significantly improve the efficiency and sustainability of quinoline synthesis. For instance, research has demonstrated the use of vanadium compounds as catalysts in the direct oxidation of 8-methylquinoline (B175542) compounds to their corresponding carboxylic acids. google.com Further exploration into different heavy metal catalysts, such as cobalt, manganese, and iron, could lead to even more effective and environmentally benign processes. google.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. Applying flow chemistry to the synthesis of this compound could streamline its production.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for many organic transformations, including the synthesis of heterocyclic compounds like quinolines.